4,6-Dichloro-2-methylpyrimidine-5-carbonyl chloride
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Overview
Description
4,6-Dichloro-2-methylpyrimidine-5-carbonyl chloride is a halogenated heterocyclic compound with the molecular formula C6H3Cl3N2OS. It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-methylpyrimidine-5-carbonyl chloride typically involves the chlorination of 2-methylpyrimidine derivatives. One common method includes the reaction of 2-methylpyrimidine with thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5) under reflux conditions. The reaction proceeds as follows: [ \text{C5H4N2} + \text{SOCl2} + \text{PCl5} \rightarrow \text{C6H3Cl3N2OS} + \text{HCl} + \text{SO2} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-methylpyrimidine-5-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Nucleophilic Substitution: Products include substituted pyrimidines with various functional groups.
Oxidation and Reduction: Products vary depending on the specific oxidizing or reducing agent used.
Scientific Research Applications
4,6-Dichloro-2-methylpyrimidine-5-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-methylpyrimidine-5-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The chlorine atoms and the carbonyl chloride group are highly reactive, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloro-2-(methylthio)pyrimidine
- 4,6-Dichloro-2-(trifluoromethyl)pyrimidine
- 5-Chloro-2-(methylthio)pyrimidine
Uniqueness
4,6-Dichloro-2-methylpyrimidine-5-carbonyl chloride is unique due to its specific substitution pattern and the presence of the carbonyl chloride group. This makes it particularly useful in nucleophilic substitution reactions and as a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C6H3Cl3N2O |
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Molecular Weight |
225.5 g/mol |
IUPAC Name |
4,6-dichloro-2-methylpyrimidine-5-carbonyl chloride |
InChI |
InChI=1S/C6H3Cl3N2O/c1-2-10-4(7)3(6(9)12)5(8)11-2/h1H3 |
InChI Key |
SMUVFDCUZYQISE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)C(=O)Cl)Cl |
Origin of Product |
United States |
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